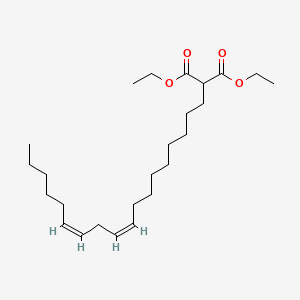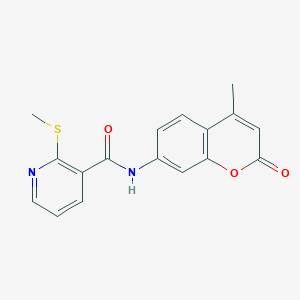
Methyl (5-(3-chlorophenyl)-3-hydroxypicolinoyl)glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (5-(3-chlorophenyl)-3-hydroxypicolinoyl)glycinate is a complex organic compound that belongs to the class of picolinoyl derivatives This compound is characterized by the presence of a chlorophenyl group, a hydroxypicolinoyl moiety, and a glycinate ester
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (5-(3-chlorophenyl)-3-hydroxypicolinoyl)glycinate typically involves multi-step organic reactions. One common method includes the initial formation of the picolinoyl core, followed by the introduction of the chlorophenyl group through electrophilic aromatic substitution. The hydroxyl group is then introduced via a hydroxylation reaction. Finally, the glycinate ester is formed through esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Common reagents used include chlorinating agents, hydroxylating agents, and esterification catalysts.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.
Reduction: The chlorophenyl group can be reduced to a phenyl group under specific conditions.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a phenyl derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl (5-(3-chlorophenyl)-3-hydroxypicolinoyl)glycinate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of Methyl (5-(3-chlorophenyl)-3-hydroxypicolinoyl)glycinate involves its interaction with specific molecular targets. The chlorophenyl group can interact with hydrophobic pockets in proteins, while the hydroxypicolinoyl moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
- Methyl (5-phenyl-3-hydroxypicolinoyl)glycinate
- Methyl (5-(4-chlorophenyl)-3-hydroxypicolinoyl)glycinate
- Methyl (5-(3-bromophenyl)-3-hydroxypicolinoyl)glycinate
Comparison: Methyl (5-(3-chlorophenyl)-3-hydroxypicolinoyl)glycinate is unique due to the presence of the 3-chlorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with different substituents. Additionally, the specific positioning of the chlorine atom can influence the compound’s interaction with biological targets, potentially leading to different biological activities.
特性
分子式 |
C15H13ClN2O4 |
|---|---|
分子量 |
320.73 g/mol |
IUPAC名 |
2-[[5-(3-chlorophenyl)-3-hydroxypyridine-2-carbonyl]-methylamino]acetic acid |
InChI |
InChI=1S/C15H13ClN2O4/c1-18(8-13(20)21)15(22)14-12(19)6-10(7-17-14)9-3-2-4-11(16)5-9/h2-7,19H,8H2,1H3,(H,20,21) |
InChIキー |
ZEQDMANYXWBMNC-UHFFFAOYSA-N |
正規SMILES |
CN(CC(=O)O)C(=O)C1=C(C=C(C=N1)C2=CC(=CC=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1,3-benzodioxol-5-yl)-2-{[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B13357583.png)






![2-(3,4-dimethoxyphenyl)-4-methyl-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1,3-thiazole-5-carboxamide](/img/structure/B13357613.png)
![2-chloro-N-(2-{2-[1-(2,4-dihydroxyphenyl)ethylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B13357615.png)


![6-(2-Methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357636.png)
![1-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13357638.png)
![5,12,18,25,31,38,44,51-octamethoxy-2,15,28,41,53,54,55,56-octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3(56),4,6,8,10,12,14,16(55),17,19,21,23,25,27,29,31,33,35,37,39,42(53),43,45,47,49,51-heptacosaene](/img/structure/B13357650.png)
